6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
Description
This compound features a 4H-pyran-3-yl core esterified with a 3,5-bis(trifluoromethyl)benzoate group and modified at the 6-position by a ((4,6-dimethylpyrimidin-2-yl)thio)methyl substituent. The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and electron-withdrawing properties, which may influence metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O4S/c1-10-3-11(2)29-19(28-10)34-9-15-7-16(30)17(8-32-15)33-18(31)12-4-13(20(22,23)24)6-14(5-12)21(25,26)27/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFCDDSKHWFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Trifluoromethyl Groups: The target compound and MK85 share 3,5-bis(trifluoromethyl)phenyl groups, which are known to enhance metabolic stability and membrane permeability due to their strong electron-withdrawing effects and hydrophobic character. This contrasts with coumarin-based analogs (e.g., Compound 19 ), where polar hydroxy groups may reduce bioavailability.
Heterocyclic Cores: The 4H-pyran-3-yl core in the target compound differs from the pyrazolopyrimidinone in MK85 and the thiazolo[4,5-d]pyrimidine in Compound 19 .
Sulfur-Containing Linkages: The pyrimidine-thioether group in the target compound may confer greater resistance to enzymatic hydrolysis compared to oxygen-based ethers (e.g., in ’s nucleoside analog ).
In contrast, MK85’s synthesis relies on conventional ester condensations .
Research Findings and Implications
- Biological Interactions: The pyrimidine-thioether motif may mimic ATP-binding sites in kinases, similar to pyrimidinone derivatives in .
- Limitations : Lack of solubility data for the target compound limits direct comparison with water-soluble analogs like coumarin derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
